![molecular formula C7H6BrN3O B12439696 (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol](/img/structure/B12439696.png)
(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a methanol group in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The process can be scaled up to produce significant quantities of the compound, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)aldehyde or (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)carboxylic acid.
Reduction: (7-Hydro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol.
Substitution: (7-Amino-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol.
Wissenschaftliche Forschungsanwendungen
(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including RORγt, PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological pathways involved in inflammation, cell proliferation, and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol include:
- 7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine
- 5-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine
- 6-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Uniqueness
The uniqueness of this compound lies in its methanol group, which provides additional reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C7H6BrN3O |
|---|---|
Molekulargewicht |
228.05 g/mol |
IUPAC-Name |
(7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-5-1-2-11-7(3-5)9-6(4-12)10-11/h1-3,12H,4H2 |
InChI-Schlüssel |
XXGNVPZTIAQTRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC(=N2)CO)C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


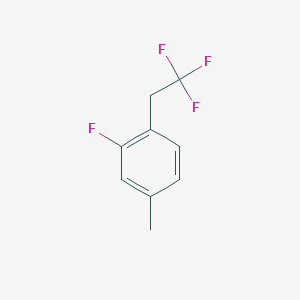
![1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B12439621.png)
![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B12439627.png)
![[(3-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12439633.png)
![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12439654.png)
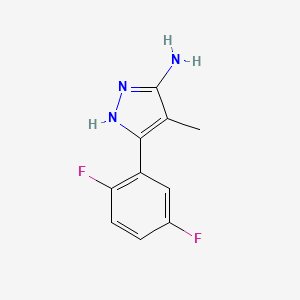

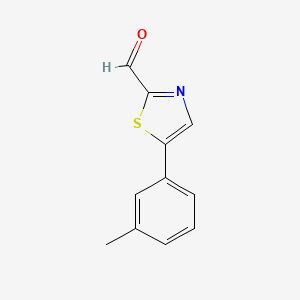
![N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide](/img/structure/B12439681.png)
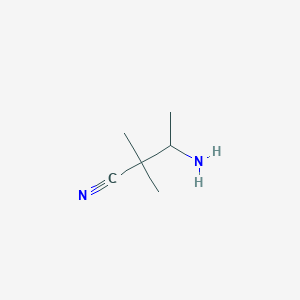

![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine](/img/structure/B12439718.png)
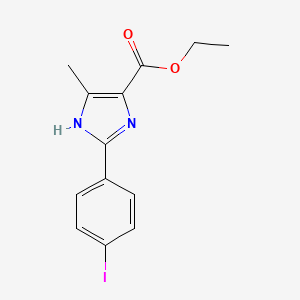
![1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12439728.png)
